

Physical and chemical properties of tert-Butyl chlorodifluoroacetate

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Compound of Interest

Compound Name: *tert-Butyl chlorodifluoroacetate*

Cat. No.: B067039

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An In-depth Technical Guide to tert-Butyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **tert-Butyl chlorodifluoroacetate** (CAS No. 167308-43-2). Due to the limited availability of experimental data for this specific compound, this document also includes inferred properties and methodologies based on structurally related analogs. All data derived from such analogs are clearly indicated.

Executive Summary

tert-Butyl chlorodifluoroacetate is a halogenated ester of significant interest in synthetic organic chemistry. Its unique combination of a reactive chlorodifluoroacetyl group and a sterically bulky tert-butyl ester moiety makes it a potentially valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The chlorodifluoromethyl group is a key pharmacophore in several modern drugs, and this reagent offers a direct route for its incorporation. This guide summarizes its known and predicted properties, proposes a detailed synthetic protocol, and discusses its likely reactivity and potential applications.

Physical and Chemical Properties

The definitive experimental data for many physical properties of **tert-Butyl chlorodifluoroacetate** are not widely published. The following table summarizes the available data for the target compound and provides data for the structurally similar tert-butyl chloroacetate for comparative purposes.

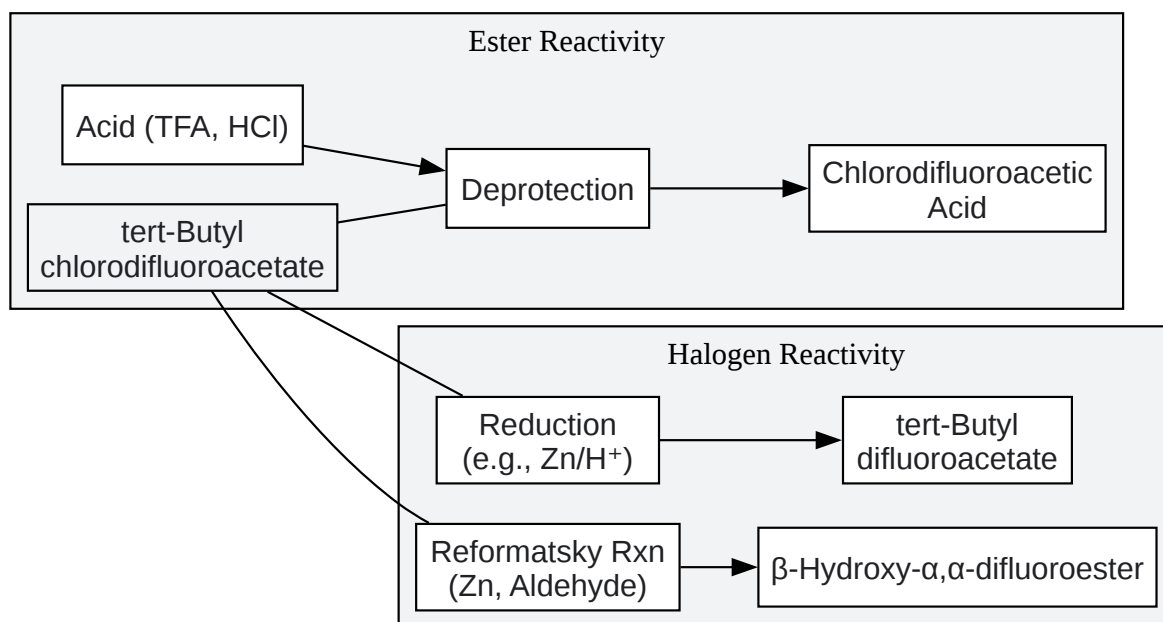
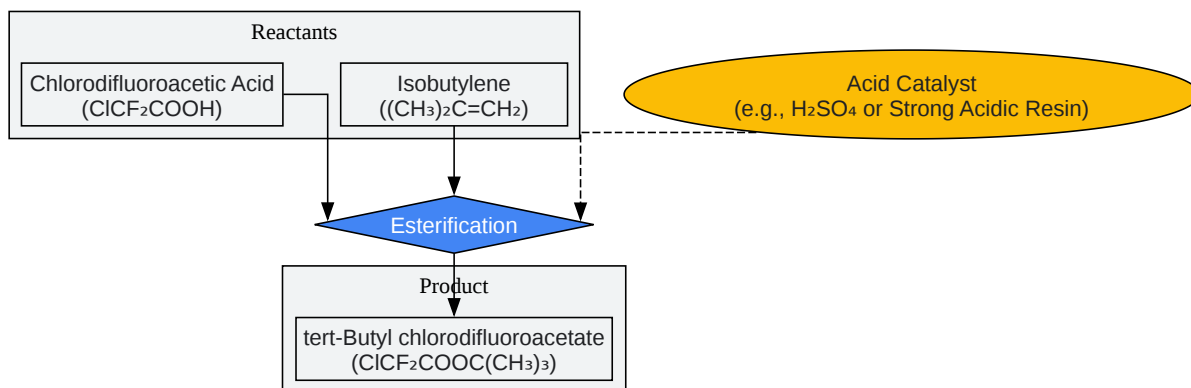
Property	tert-Butyl chlorodifluoroacetate	tert-Butyl chloroacetate (Analog)
CAS Number	167308-43-2[1]	107-59-5[2][3]
Molecular Formula	C ₆ H ₉ ClF ₂ O ₂ [1]	C ₆ H ₁₁ ClO ₂ [4]
Molecular Weight	186.58 g/mol [1]	150.60 g/mol [2]
Boiling Point	65-70 °C at 10 mmHg	48-49 °C at 11 mmHg[2][5]
Density	Data not available	1.053 g/mL at 25 °C[2]
Refractive Index (n ₂₀ /D)	Data not available	1.423[2]
LogP	2.32 (Predicted)[6]	1.7 (Predicted)
IUPAC Name	tert-butyl 2-chloro-2,2-difluoroacetate[6]	tert-butyl 2-chloroacetate[4]
Alternate Names	tert-Butyl 2-chloro-2,2-difluoroethanoate; Chloro(difluoro)acetic acid tert-butyl ester[1]	Chloroacetic acid tert-butyl ester[4]

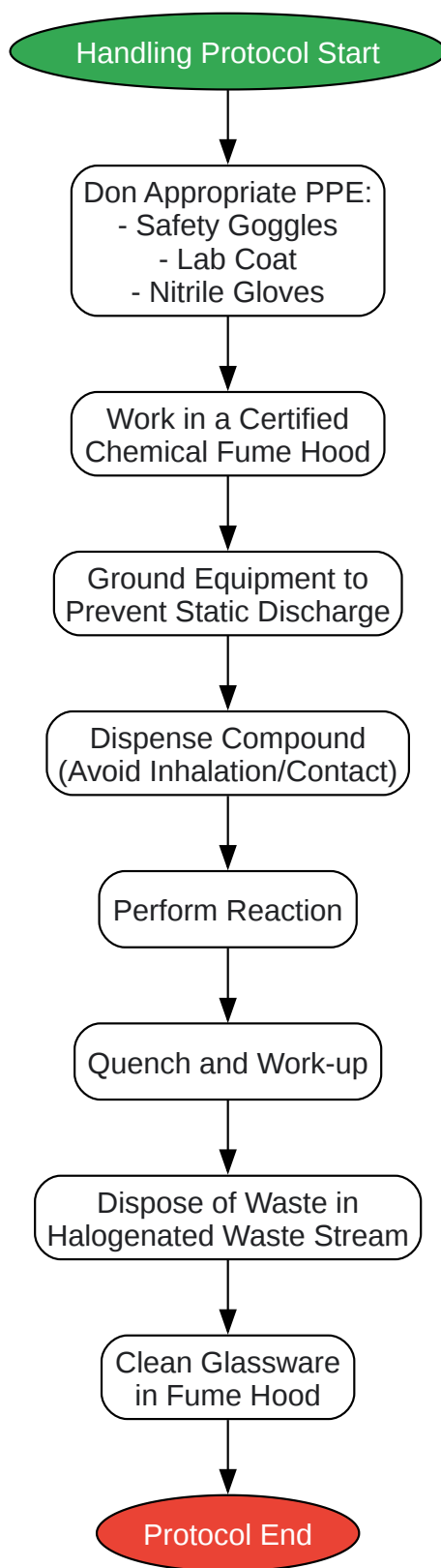
Synthesis of tert-Butyl Chlorodifluoroacetate

A detailed experimental protocol for the synthesis of **tert-Butyl chlorodifluoroacetate** is not explicitly available in peer-reviewed literature. However, a plausible and efficient method is the esterification of chlorodifluoroacetic acid with isobutylene under acidic catalysis. This approach is analogous to established industrial processes for producing other tert-butyl esters.[7][8]

Proposed Synthetic Pathway

The reaction proceeds via the protonation of isobutylene to form the stable tert-butyl carbocation, which is then attacked by the carboxylate oxygen of chlorodifluoroacetic acid.





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